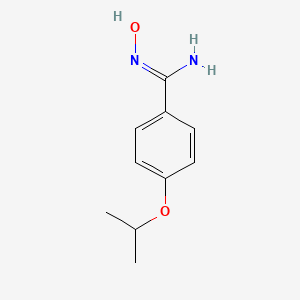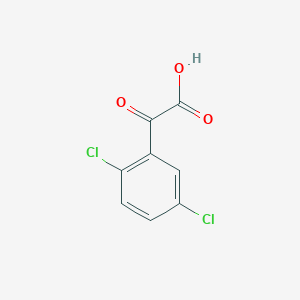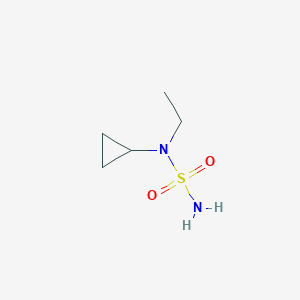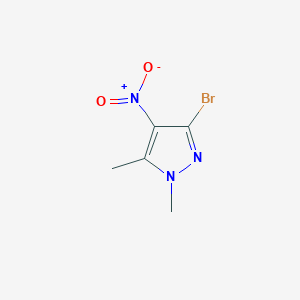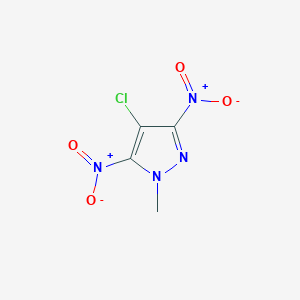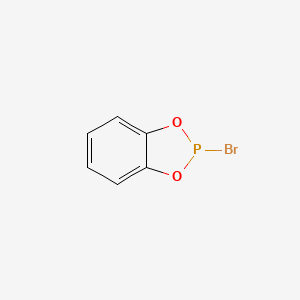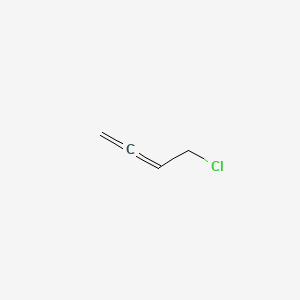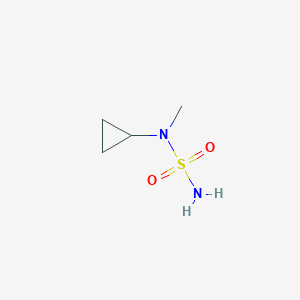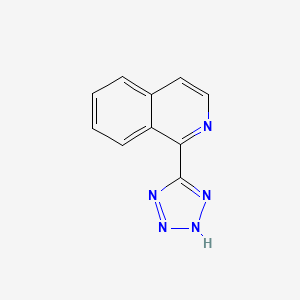
1-(1H-1,2,3,4-tetrazol-5-yl)isoquinoline
描述
1-(1H-1,2,3,4-tetrazol-5-yl)isoquinoline is a heterocyclic compound that combines the structural features of isoquinoline and tetrazole. Isoquinoline is a bicyclic aromatic compound, while tetrazole is a five-membered ring containing four nitrogen atoms. The fusion of these two moieties results in a compound with unique chemical and biological properties, making it of significant interest in various fields of research.
作用机制
Mode of Action
Tetrazole compounds are known to interact with biological targets through various mechanisms, such as binding to active sites or allosteric sites of enzymes or proteins .
Biochemical Pathways
Given the compound’s structure, it may potentially interact with pathways involving nitrogen-rich compounds
Pharmacokinetics
Tetrazole compounds are generally known for their good bioavailability and membrane permeability . These properties suggest that 1-(1H-1,2,3,4-Tetrazol-5-yl)isoquinoline could potentially be well-absorbed and distributed in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with biological targets. For instance, tetrazole compounds are known for their thermal stability , suggesting that this compound may also exhibit good stability under various environmental conditions.
生化分析
Biochemical Properties
1-(1H-1,2,3,4-Tetrazol-5-yl)isoquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The tetrazole ring in the compound is known for its electron-donating and electron-withdrawing properties, which facilitate receptor-ligand interactions . This compound can act as a nonclassical bioisostere of carboxylic acids, allowing it to participate in biochemical pathways where it mimics the behavior of carboxylic acids . Additionally, this compound has been shown to interact with enzymes involved in metabolic processes, potentially influencing their activity and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with specific receptors and enzymes, this compound can modulate signaling cascades that regulate cell growth, differentiation, and apoptosis . Furthermore, its impact on gene expression can lead to alterations in the production of proteins essential for cellular functions, thereby affecting overall cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. The compound can bind to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of their functions . For instance, the tetrazole ring’s ability to stabilize electrostatic interactions enhances its binding affinity to target proteins . This binding can result in changes in enzyme activity, either promoting or inhibiting biochemical reactions. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular functions. The compound has shown stability under various experimental conditions, maintaining its biochemical activity over extended periods . Degradation products may form under certain conditions, potentially altering its effects on cells. Long-term studies have indicated that continuous exposure to this compound can lead to sustained changes in cellular functions, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or modulating immune responses . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular functions and potential organ damage . Threshold effects have been identified, indicating specific dosage ranges where the compound transitions from being beneficial to harmful.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound can undergo biotransformation, leading to the formation of metabolites that may have distinct biochemical activities. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within cells . Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in various cellular compartments. The tetrazole ring’s lipophilicity enhances its ability to penetrate cell membranes, facilitating its distribution within cells . Additionally, binding to specific proteins can influence the compound’s transport to target sites, affecting its overall biochemical activity.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and the modulation of specific biochemical pathways. Understanding the subcellular distribution of this compound provides insights into its mechanism of action and potential therapeutic applications.
准备方法
The synthesis of 1-(1H-1,2,3,4-tetrazol-5-yl)isoquinoline can be achieved through several synthetic routes. One common method involves the reaction of isoquinoline derivatives with sodium azide and triethyl orthoformate under acidic conditions. This reaction typically proceeds through the formation of an intermediate azide, which then cyclizes to form the tetrazole ring .
Another approach involves the use of multicomponent reactions (MCRs), such as the Ugi-azide reaction. In this method, isoquinoline derivatives, isocyanides, and azides are combined in a one-pot reaction to yield the desired product . This method is advantageous due to its simplicity, efficiency, and the ability to generate complex structures in a single step.
化学反应分析
1-(1H-1,2,3,4-tetrazol-5-yl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically result in the formation of isoquinoline N-oxides.
Reduction: Reduction of the tetrazole ring can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
科学研究应用
1-(1H-1,2,3,4-tetrazol-5-yl)isoquinoline has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential as a bioisostere, a molecule that mimics the biological properties of another molecule.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent.
相似化合物的比较
1-(1H-1,2,3,4-tetrazol-5-yl)isoquinoline can be compared to other tetrazole-containing compounds, such as:
1-(1H-tetrazol-5-yl)benzene: Similar to this compound, this compound contains a tetrazole ring fused to a benzene ring. the presence of the isoquinoline moiety in this compound provides additional aromaticity and potential for biological activity.
5-(1H-tetrazol-5-yl)pyridine: This compound features a tetrazole ring fused to a pyridine ring.
属性
IUPAC Name |
1-(2H-tetrazol-5-yl)isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5/c1-2-4-8-7(3-1)5-6-11-9(8)10-12-14-15-13-10/h1-6H,(H,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPRORJCFJCESW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60312595 | |
| Record name | SBB019252 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60312595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59175-48-3 | |
| Record name | NSC259164 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259164 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SBB019252 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60312595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


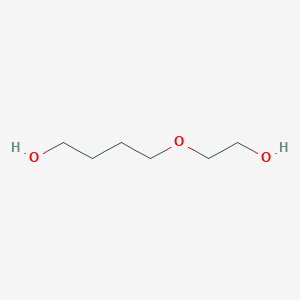
![2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid](/img/structure/B6597932.png)
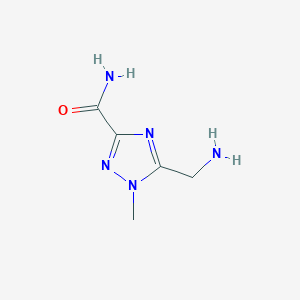
![4-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N'-[1-(4-methyl-3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B6597945.png)
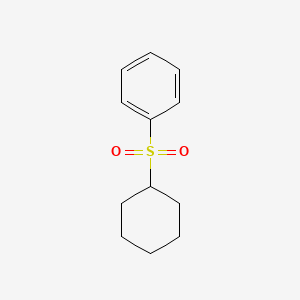
![Benzenesulfonyl fluoride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]-](/img/structure/B6597953.png)
